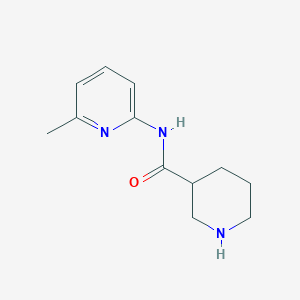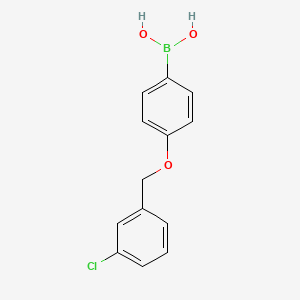
4-(3-Chlorophenylmethoxy)phenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenylboronic acids, to which CPMBA belongs, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular structure of CPMBA is characterized by a boron atom connected to two hydroxyl groups and a phenyl ring, which is further connected to a 3-chlorophenyl group through a methoxy bridge. The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including CPMBA, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
CPMBA is a solid compound . The exact physical and chemical properties specific to CPMBA were not found in the search results.Aplicaciones Científicas De Investigación
1. Enrichment of cis-diol Containing Molecules
- Application Summary: Phenylboronic acid-functionalized polymers are used for the enrichment of cis-diol containing molecules. These materials are gaining attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
- Methods of Application: The polymers are synthesized in DMSO using N,N’ -methylbisacrylamide (MBAA) as the crosslinker. The polymers show high selectivity to cis-diol containing molecules .
- Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
2. Sensing Applications
- Application Summary: Boronic acids, including phenylboronic acids, are used in various sensing applications. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .
- Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection .
- Results: The interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
3. Glucose Sensitivity in Physiological pH Conditions
- Application Summary: The insertion of 4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA) into gels based on NIPAAm and Dex-grafted maleic acid induces glucose sensitivity in physiological pH conditions .
- Methods of Application: The presence of NIPAAm gives the volume phase transition temperature, which shifts to higher values with the increase of acrylamide derivate and glucose content in the gel structure .
- Results: The use of boronic acids in this way allows for the controlled release of insulin .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(3-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIQBPGCTYISHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655849 | |
| Record name | {4-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenylmethoxy)phenylboronic acid | |
CAS RN |
871125-96-1 | |
| Record name | B-[4-[(3-Chlorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



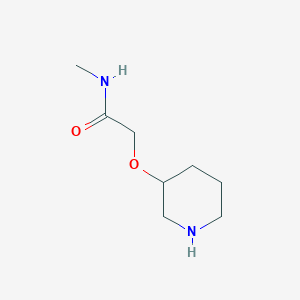
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
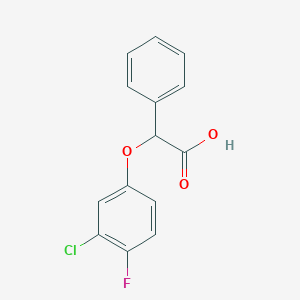
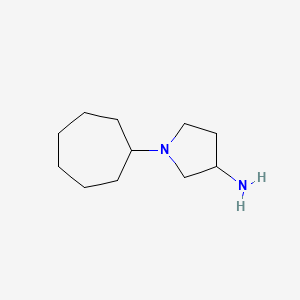
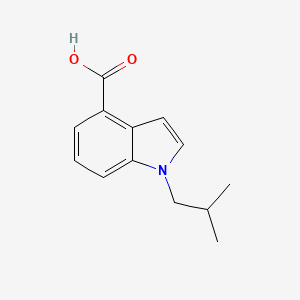
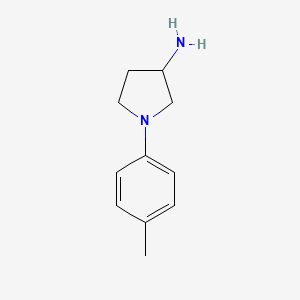
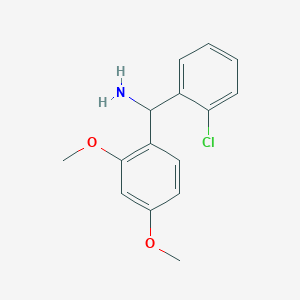
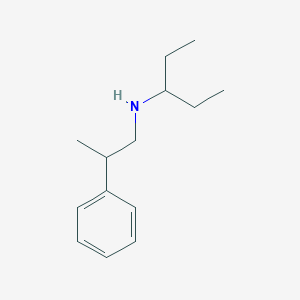

![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
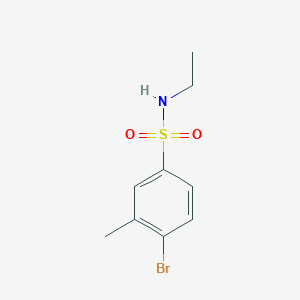
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)
